2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
This compound belongs to the 4,5-dihydro-1H-imidazol-4-one class, characterized by a bicyclic imidazolone core substituted with a thiophen-2-yl group and a 3,4,5-trimethoxyphenylmethyl moiety. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors requiring aromatic stacking or polar interactions .
Synthetic routes for analogous imidazolones include microwave-assisted condensation (e.g., hydantoin derivatives with aryl aldehydes) and nucleophilic substitution of methylthio groups with amines . Crystallographic characterization, as seen in related compounds, often reveals planar or near-planar conformations with substituents influencing packing patterns .
Properties
IUPAC Name |
2-amino-4-thiophen-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-22-11-7-10(8-12(23-2)14(11)24-3)9-17(13-5-4-6-25-13)15(21)19-16(18)20-17/h4-8H,9H2,1-3H3,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTVIMJBJPFPCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2(C(=O)NC(=N2)N)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a thiophene ring and a trimethoxyphenyl group, which are known to influence its biological activity. The imidazole core is often associated with diverse pharmacological effects.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, indicating its potential as an anticancer agent and its effects on different biological systems.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole have shown efficacy against various cancer cell lines:
| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Breast Cancer | 10.5 | Induction of apoptosis |
| Compound B | Lung Cancer | 15.2 | Inhibition of cell proliferation |
| This compound | Melanoma | TBD | TBD |
Note: The specific IC50 value for the compound is still under investigation.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Tumor Growth : Similar imidazole derivatives have been shown to inhibit tumor growth through various pathways including apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : Some studies suggest that compounds with thiophene and imidazole structures may exhibit anti-inflammatory effects by modulating cytokine release.
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical and preclinical settings:
-
Study on Anticancer Activity :
- A study conducted on a series of imidazole derivatives revealed that modifications to the thiophene group significantly enhanced anticancer activity against melanoma cell lines.
- Results indicated that compounds with electron-withdrawing groups showed improved potency.
-
In Vivo Studies :
- Animal models treated with related imidazole derivatives demonstrated reduced tumor sizes and increased survival rates compared to control groups.
- The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs differ primarily in substituents on the imidazolone core. Key comparisons include:
Table 1: Structural and Functional Comparison of Imidazolone Derivatives
Key Findings:
Trimethoxyphenylmethyl substituents, as seen in both the target compound and , increase hydrophobicity and may enhance membrane permeability compared to non-methoxy-substituted analogs.
Synthetic Flexibility
- Microwave-assisted synthesis (e.g., ) offers rapid access to imidazolones, while traditional reflux methods (e.g., ) remain viable for bulk production.
Structural and Crystallographic Trends
- Isostructural compounds (e.g., ) exhibit triclinic symmetry with planar conformations, suggesting that bulky substituents (e.g., thiophene or trimethoxyphenyl) may induce steric hindrance, altering molecular packing.
Indole derivatives (e.g., ) demonstrate Nrf2/Keap1 signaling modulation, hinting at possible antioxidant or chemopreventive roles for imidazolones.
Research Implications and Gaps
- Structural Characterization : Single-crystal X-ray studies (using SHELX programs ) are needed to confirm the target compound’s conformation and intermolecular interactions.
- SAR Studies : Systematic substitution of the thiophene or trimethoxyphenyl groups (e.g., with furan or halogenated aryl groups) could optimize activity .
Preparation Methods
Reductive Condensation Approach
A widely employed method involves reductive condensation of substituted anilines with aldehydes. For example, 2-amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is synthesized through:
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Reaction of 4-chloroaniline with 3,4,5-trimethoxybenzaldehyde in ethanol
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Cyclization using formaldehyde under reflux (80°C, 6 hr)
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Reduction with sodium cyanoborohydride (NaBH3CN) to stabilize the imine intermediate.
Key Parameters:
| Condition | Specification |
|---|---|
| Solvent | Anhydrous ethanol |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Catalyst | None required |
| Yield | 58-62% (crude) |
This method could be adapted for the target compound by substituting 4-chloroaniline with 2-aminothiophene derivatives.
Multi-Step Condensation-Cyclization Protocol
Thiophene Incorporation
The introduction of thiophen-2-yl groups requires protection-deprotection strategies to prevent sulfur oxidation. A validated pathway for 2-amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one involves:
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Protection of thiophene-2-carboxaldehyde with tert-butyldimethylsilyl (TBDMS) groups
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Condensation with 4-methoxybenzylamine in DMF at 110°C
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Cyclization using phosgene equivalents (triphosgene)
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TBDMS deprotection with tetra-n-butylammonium fluoride (TBAF).
Optimization Insights:
-
DMF enhances reaction rates but requires strict anhydrous conditions
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Triphosgene (0.5 eq) achieves complete cyclization within 3 hours
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Yields improve from 41% to 67% when using microwave irradiation (150W, 100°C)
Microwave-Assisted Synthesis
Recent advances demonstrate significant improvements in yield and reaction time through microwave techniques. For 2-amino-5-(3-methoxyphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one :
| Parameter | Conventional Method | Microwave-Assisted |
|---|---|---|
| Temperature | 80°C | 120°C |
| Time | 6 hours | 45 minutes |
| Solvent | Ethanol | PEG-400 |
| Yield | 52% | 78% |
| Purity (HPLC) | 92% | 98% |
This approach minimizes side reactions through rapid, uniform heating, particularly beneficial for thermally sensitive trimethoxyphenyl groups.
Catalytic Systems and Their Impact
Heterogeneous Catalysis
Raney nickel (Ni-Al alloy) effectively promotes reductive amination in the synthesis of related compounds:
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Substrate : N-(3,4,5-trimethoxybenzyl)thiophene-2-carboxamide
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Catalyst : Raney Ni (10% w/w)
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Conditions : H2 atmosphere (3 bar), 50°C
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Outcome : 73% conversion to target imidazolone after 8 hours
Organocatalysts
Proline derivatives accelerate enantioselective formations:
Characterization and Quality Control
Critical analytical data for batch validation:
Spectroscopic Profiles
| Technique | Key Signals |
|---|---|
| 1H NMR (400 MHz, DMSO) | δ 7.85 (s, 1H, NH), 6.92 (s, 2H, Ar-H), 5.21 (d, J=16 Hz, CH2), 3.79 (s, 9H, OCH3) |
| IR (KBr) | 3340 cm−1 (N-H), 1685 cm−1 (C=O) |
| HRMS | m/z 387.1342 [M+H]+ (calc. 387.1339) |
Purity Criteria
-
HPLC: ≥95% (C18 column, acetonitrile/water 70:30)
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Residual solvents: <500 ppm (ICH Q3C)
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Heavy metals: <10 ppm (Pb, Cd, Hg)
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one?
- Methodology :
- Route Selection : Prioritize condensation reactions between thiophene-2-carbaldehyde derivatives and 3,4,5-trimethoxybenzylamine intermediates under acidic or basic catalysis. For example, describes NaBH₄-mediated reductions in ethanol for similar imidazolone frameworks .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of aromatic intermediates, as demonstrated in for triazole derivatives .
- Yield Enhancement : Use reflux conditions (e.g., ethanol at 80°C) and monitor reaction progress via TLC or HPLC. reports yields >70% for analogous compounds using controlled stoichiometry .
Q. How can spectroscopic and crystallographic techniques resolve ambiguities in structural characterization?
- Methodology :
- X-ray Crystallography : For definitive confirmation of stereochemistry and hydrogen bonding, employ single-crystal X-ray diffraction (as in and , which resolved dihedral angles and intramolecular interactions in imidazole derivatives) .
- NMR Analysis : Use ¹H- and ¹³C-NMR to identify substituent environments. For example, utilized NMR to confirm thiophene and trimethoxyphenyl integration in triazoles .
- IR Spectroscopy : Detect functional groups (e.g., NH₂, C=O) via characteristic peaks (1650–1750 cm⁻¹ for carbonyls) .
Q. What strategies mitigate poor solubility in biological assays?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the imidazolone core without altering bioactivity, as seen in for fluorobenzyl-thioether analogs .
- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability, as applied in for dihydroimidazole solubility studies .
Advanced Research Questions
Q. How do substituents on the thiophene and trimethoxyphenyl groups influence bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with halogenated thiophenes (e.g., 5-Cl, 5-Br) and compare IC₅₀ values in target assays. highlights chlorine’s role in enhancing thiadiazole antibacterial activity .
- Computational Modeling : Perform DFT calculations to map electronic effects (e.g., electron-withdrawing groups on thiophene) and correlate with experimental data .
Q. What experimental designs address discrepancies in biological activity across studies?
- Methodology :
- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed cell lines, serum-free media) to isolate compound effects. emphasizes reproducibility in environmental impact studies .
- Dose-Response Curves : Use nonlinear regression to calculate EC₅₀ values, minimizing variability from threshold effects .
Q. How can enantiomeric separation be achieved for chiral derivatives?
- Methodology :
- Chiral HPLC : Employ columns with cellulose-based stationary phases (e.g., Chiralpak® IC) and hexane/isopropanol mobile phases. resolved disordered residues via crystallography, suggesting potential chirality .
- Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) during key steps like imine formation .
Q. What mechanistic insights explain the compound’s interaction with biological targets?
- Methodology :
- Enzyme Inhibition Assays : Measure Ki values via Lineweaver-Burk plots for competitive/non-competitive inhibition. discusses thiazole derivatives as enzyme modulators .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to receptors or proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
